molecular formula C23H20BrN3O B10979320 2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide

2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B10979320
M. Wt: 434.3 g/mol
InChI Key: RABAKOCEVFSAQN-UHFFFAOYSA-N
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Description

2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with 4-bromobenzoic acid under acidic conditions. This reaction forms 2-(4-bromophenyl)-1H-benzimidazole.

    Acylation Reaction: The benzimidazole derivative is then acylated with 2,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine. This step forms the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring or the dimethylphenyl group.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Products may include hydroxylated derivatives or quinones.

    Reduction: Reduced derivatives with altered electronic properties.

    Substitution: A variety of substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

The compound has potential applications in biological research due to its benzimidazole core, which is known for its biological activity. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The bromophenyl and dimethylphenyl groups may enhance binding affinity and selectivity. The compound can modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenyl)-1H-benzimidazole: Lacks the acetamide group but shares the benzimidazole core.

    N-(2,4-dimethylphenyl)acetamide: Lacks the benzimidazole core but shares the acetamide group.

    2-(4-chlorophenyl)-1H-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide: Similar structure with a chlorine atom instead of bromine.

Uniqueness

2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide is unique due to the combination of the benzimidazole core, bromophenyl group, and dimethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H20BrN3O

Molecular Weight

434.3 g/mol

IUPAC Name

2-[2-(4-bromophenyl)benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C23H20BrN3O/c1-15-7-12-19(16(2)13-15)25-22(28)14-27-21-6-4-3-5-20(21)26-23(27)17-8-10-18(24)11-9-17/h3-13H,14H2,1-2H3,(H,25,28)

InChI Key

RABAKOCEVFSAQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Br)C

Origin of Product

United States

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